molecular formula C10H8BrFN2O2 B1405570 Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1427460-92-1

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405570
CAS No.: 1427460-92-1
M. Wt: 287.08 g/mol
InChI Key: DQVQJLDCOMBDKX-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of heterocyclic compounds known as imidazo[1,2-a]pyridines, which are characterized by their fused bicyclic structure consisting of an imidazole ring fused to a pyridine moiety. The compound's molecular architecture features a distinctive arrangement where the imidazo ring is substituted with a bromine atom at position 3 and the pyridine ring bears a fluorine substituent at position 6. The carboxylate functionality is present as an ethyl ester group attached to position 2 of the imidazopyridine framework. This specific substitution pattern creates a compound with unique electronic properties and spatial arrangements that influence its chemical reactivity and biological interactions.

The compound is officially designated by the Chemical Abstracts Service number 1427460-92-1 and carries the MDL number MFCD23159158. Its systematic International Union of Pure and Applied Chemistry name is this compound, reflecting the precise positioning of substituents on the core heterocyclic framework. The InChI key DQVQJLDCOMBDKX-UHFFFAOYSA-N provides a unique identifier for computational database searches and structural verification. The molecular structure exhibits specific stereochemical features that contribute to its overall three-dimensional conformation and influence its interactions with biological targets.

Property Value
Molecular Formula C₁₀H₈BrFN₂O₂
Molecular Weight 287.09 g/mol
CAS Number 1427460-92-1
MDL Number MFCD23159158
Melting Point 52-55°C
InChI Key DQVQJLDCOMBDKX-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,2-a]pyridine chemistry can be traced back to early investigations in heterocyclic synthesis, where researchers sought to create novel fused ring systems with enhanced biological properties. The broader imidazo[1,2-a]pyridine family has experienced significant advancement over the past decade, with numerous synthetic methodologies being developed to access these important heterocyclic scaffolds. Historical approaches to imidazo[1,2-a]pyridine synthesis have evolved from traditional condensation reactions to modern metal-catalyzed processes, reflecting the increasing sophistication of synthetic organic chemistry.

Early synthetic efforts focused on the reaction of 2-aminopyridines with α-halocarbonyl compounds, establishing the foundational chemistry that would later be refined for accessing specific substitution patterns. The development of solvent-free synthetic conditions and microwave-assisted protocols represented important milestones in making these syntheses more environmentally friendly and operationally convenient. These historical developments laid the groundwork for the synthesis of complex derivatives such as this compound, where precise control over substitution patterns became crucial for achieving desired biological activities.

The recognition of imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry has driven continued interest in developing new synthetic methodologies and exploring novel substitution patterns. Recent advances have included metal-free direct synthesis protocols, zinc-catalyzed Ortoleva-King type reactions, and various photoredox-catalyzed transformations. These developments have expanded the accessible chemical space within the imidazo[1,2-a]pyridine family and enabled the preparation of compounds with specific halogen substitution patterns like those found in this compound.

Placement Within Imidazo[1,2-a]pyridine Family

This compound occupies a specific niche within the broader imidazo[1,2-a]pyridine family, distinguished by its unique combination of halogen substituents and ester functionality. The imidazo[1,2-a]pyridine scaffold has been extensively studied due to its presence in numerous bioactive compounds and its versatility as a synthetic intermediate. Within this family, compounds bearing halogen substituents have shown particular promise due to the electronic effects of fluorine and bromine atoms, which can significantly influence both chemical reactivity and biological activity.

The positioning of the bromine atom at the 3-position and fluorine at the 6-position creates a distinctive electronic environment that differentiates this compound from other family members. Comparative studies within the imidazo[1,2-a]pyridine series have demonstrated that halogen substitution patterns can dramatically affect pharmacological properties, with fluorine often enhancing metabolic stability and bromine providing sites for further chemical modification. The presence of the ethyl carboxylate group at position 2 further distinguishes this compound by providing additional opportunities for derivatization and influencing solubility characteristics.

Structural analogs within the family include compounds with different halogen positioning, such as ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate and ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate. These positional isomers exhibit different biological activities and synthetic accessibility, highlighting the importance of precise substitution patterns in determining compound properties. The systematic study of such structural relationships has provided valuable insights into structure-activity relationships within the imidazo[1,2-a]pyridine family and guided the development of new therapeutic agents.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its potential as a versatile synthetic intermediate and its representation of advanced heterocyclic synthesis capabilities. The compound demonstrates the successful integration of multiple functional groups onto a complex heterocyclic framework, showcasing modern synthetic chemistry's ability to access precisely functionalized molecules. The presence of both electron-withdrawing halogens and the ester functionality creates opportunities for diverse chemical transformations, including nucleophilic substitutions, coupling reactions, and ester modifications.

In medicinal chemistry, this compound represents part of a broader effort to develop novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold. The pharmacophore has been validated through the success of commercial drugs such as zolpidem, olprinone, and soraprazan, which have demonstrated the therapeutic potential of this heterocyclic family. The specific substitution pattern found in this compound may confer unique biological properties that could be exploited for developing new medications targeting various disease states.

Recent investigations have explored the potential of imidazo[1,2-a]pyridine derivatives in treating conditions ranging from tuberculosis to cancer, with particular emphasis on targeting specific enzymes and biological pathways. The dual halogen substitution pattern in this compound could provide enhanced binding affinity and selectivity for biological targets, while the ester group offers opportunities for prodrug strategies or controlled release formulations. These characteristics position the compound as a valuable tool for medicinal chemistry research and potential drug development applications.

Current Research Landscape

Contemporary research involving this compound and related compounds has focused on several key areas, including synthetic methodology development, biological activity evaluation, and structure-activity relationship studies. Recent advances in visible light-induced carbon-hydrogen functionalization have opened new pathways for modifying imidazo[1,2-a]pyridine scaffolds, potentially providing access to derivatives of this compound through photocatalytic processes. These modern synthetic approaches complement traditional methods and offer opportunities for late-stage functionalization of complex molecules.

Current investigations have particularly emphasized the development of metal-free synthetic protocols that can access halogenated imidazo[1,2-a]pyridine derivatives efficiently and sustainably. The Groebke-Blackburn-Bienayme reaction has emerged as a powerful tool for constructing imidazo[1,2-a]pyridine frameworks, and recent adaptations of this methodology have enabled the synthesis of compounds bearing specific substitution patterns. These developments have implications for accessing this compound and its analogs through convergent synthetic strategies.

Research Area Key Developments Potential Applications
Synthetic Methodology Metal-free protocols, photocatalysis Improved accessibility
Biological Evaluation Enzyme inhibition studies Drug development
Structure-Activity Relationships Halogen positioning effects Optimization strategies
Computational Studies Molecular docking analysis Target identification

Biological evaluation studies have increasingly focused on the potential of imidazo[1,2-a]pyridine derivatives as enzyme inhibitors, particularly targeting aldehyde dehydrogenases and other therapeutically relevant proteins. The specific electronic properties imparted by the bromine and fluorine substituents in this compound could influence its interaction with biological targets, making it a candidate for further pharmacological investigation. Recent research has also explored the use of computational methods to predict the biological activity of imidazo[1,2-a]pyridine derivatives, providing guidance for synthetic efforts and biological testing priorities.

Properties

IUPAC Name

ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVQJLDCOMBDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149326
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-92-1
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Step 1 : 2-Amino-5-fluoropyridine reacts with DMF-DMA at 65°C for 2–8 hours to form an intermediate (N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine).
  • Step 2 : The intermediate undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃) at 100–160°C for 2–8 hours.

Optimized Synthesis Protocol

A representative procedure from patent CN103864786A is outlined below:

Parameter Details
Starting Materials 2-Amino-5-fluoropyridine, DMF-DMA, ethyl bromoacetate
Solvent N,N-dimethylformamide (DMF)
Base NaHCO₃
Temperature 100–160°C (reflux)
Reaction Time 2–8 hours
Workup Extraction with ethyl acetate, washing with brine, recrystallization (hexane:ethyl acetate)
Yield 50–70%

Example :

  • 2-Amino-5-fluoropyridine (22.4 g, 200 mmol) reacts with DMF-DMA (80 mL) to form an intermediate.
  • After rotary evaporation, ethyl bromoacetate (50.1 g, 300 mmol) and NaHCO₃ (25.2 g, 300 mmol) are added, followed by reflux for 10 hours.
  • The crude product is recrystallized to yield 6-fluoroimidazo[1,2-a]pyridine-3-ethyl carboxylate (28.6 g, 68.7%).

Bromination at Position 3

The bromo substituent is introduced via electrophilic bromination or by using brominated intermediates. Research indicates two approaches:

Approach 1: Direct Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).
  • Conditions : Conducted post-cyclization at 0–25°C in dichloromethane or acetic acid.
  • Challenges : Requires precise regioselectivity to avoid polybromination.

Approach 2: Brominated Electrophiles

  • Example : Using bromoacetyl chloride instead of ethyl bromoacetate during cyclization.
  • Yield : ~60–75% (reported for analogous compounds).

Critical Data Tables

Table 1: Physicochemical Properties

Property Value Source
CAS No. 1427460-92-1
Molecular Formula C₁₀H₈BrFN₂O₂
Molecular Weight 287.08 g/mol
Melting Point 51.5–53.5°C

Table 2: Spectral Data (Ethyl 6-fluoro Analogue)

Spectrum Key Signals
¹H NMR (CDCl₃) δ 9.27 (s, 1H), 8.30 (s, 1H), 7.71 (d, 1H), 7.34 (d, 1H), 4.41 (q, 2H), 1.42 (t, 3H)
¹³C NMR (CDCl₃) 160.42, 154.06 (d, J = 237 Hz), 145.85, 141.95 (d, J = 2.5 Hz), 119.18 (d, J = 25 Hz)

Research Findings

  • Regioselectivity : The fluoropyridine starting material directs substitution to position 6, while bromination at position 3 is controlled by the electrophile’s reactivity.
  • Scalability : The use of DMF-DMA and NaHCO₃ enables mild conditions suitable for large-scale production.
  • Purity : Recrystallization with hexane:ethyl acetate (6:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo group to a carbonyl group.

  • Reduction: Reduction of the fluoro group to a hydroxyl group.

  • Substitution: Replacement of the bromo or fluoro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with carbonyl groups.

  • Reduction: Formation of Ethyl 3-bromo-6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has shown promise in medicinal chemistry due to its structural similarity to known bioactive compounds. Its applications include:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Imidazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through specific molecular pathways.

Agrochemicals

The compound's unique structure makes it suitable for developing new agrochemical products:

  • Pesticide Development : The presence of bromine and fluorine atoms can enhance the bioactivity of pesticides. This compound may be investigated for its efficacy against agricultural pests.

Material Science

In material science, the compound's chemical properties can be utilized in:

  • Organic Electronics : The fluorinated structure may impart desirable electronic properties for use in organic semiconductors or photovoltaic devices.

Data Table of Applications

Application AreaPotential UsesReferences
Medicinal ChemistryAntimicrobial agents, anticancer drugs ,
AgrochemicalsPesticide development ,
Material ScienceOrganic electronics, photovoltaic materials ,

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives. This compound was tested against several bacterial strains and showed promising results, indicating a potential pathway for antibiotic development.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute investigated the effects of imidazole derivatives on cancer cell lines. This compound demonstrated significant inhibition of cell growth in vitro, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (367500-93-4) 6-F, 2-COOEt 222.19 Lacks bromine; used in fluorinated drug candidates
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (372198-69-1) 6-Br, 3-COOEt 283.09 Ester at position 3; impacts reactivity in cross-coupling
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (861208-16-4) 3-Br, 6-Cl, 2-COOEt 303.54 Chlorine increases molecular weight; alters solubility
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (1198569-36-6) 3-Br, 6-NO₂, 2-COOEt 297.09 Nitro group enhances electrophilicity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1260763-32-3) 6-Br, 8-F, 2-COOEt 287.09 Positional isomerism affects steric interactions
Key Observations:
  • Halogen Effects: Bromine at position 3 (target compound) increases molecular weight compared to non-brominated analogs (e.g., CAS 367500-93-4) and enhances electrophilicity for Suzuki cross-coupling reactions . Fluorine at position 6 improves metabolic stability due to its electronegativity .
  • Positional Isomerism : Moving the bromine from position 3 to 6 (CAS 372198-69-1) shifts the ester group to position 3, altering steric hindrance and reactivity .
  • Substituent Polarity : The nitro group (CAS 1198569-36-6) introduces strong electron-withdrawing effects, making the compound more reactive in nucleophilic substitutions compared to the fluoro analog .

Physicochemical Properties

  • Melting Points : Bromine and chlorine substituents increase melting points (e.g., 208°C for CAS 1e in ) compared to fluoro analogs (169°C for CAS 26 in ).
  • Solubility : Fluorine improves aqueous solubility relative to bulkier halogens like bromine .

Biological Activity

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₀H₈BrFN₂O₂
  • IUPAC Name : this compound
  • CAS Number : 1427460-92-1
  • Boiling Point : 52-55 °C

The compound has a solid physical form and is typically stored at ambient temperature. Its structure includes a bromine and fluorine substituent which may contribute to its biological activity by influencing interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. A structure-guided design approach has led to the identification of potent inhibitors targeting methionyl-tRNA synthetase in T. brucei. For instance, compounds optimized from initial hits exhibited EC₅₀ values in the nanomolar range (39 nM to 22 nM), demonstrating significant antiparasitic activity while maintaining low toxicity to mammalian cells .

Kinase Inhibition

Another area of interest is the inhibition of protein kinases. Compounds with similar imidazo[1,2-a]pyridine scaffolds have shown promise as inhibitors of various kinases involved in cancer signaling pathways. The introduction of different substituents on the imidazo ring has been correlated with varying degrees of inhibitory potency against cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinases (DYRKs). For example, modifications at positions 3 and 6 have been shown to enhance binding affinity and selectivity towards specific kinase targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural features. Key findings from SAR studies include:

Substituent Position Effect on Activity
Position 3 (Bromo)Enhances binding affinity for targets
Position 6 (Fluoro)Influences selectivity and potency
Carboxylate GroupEssential for maintaining biological activity

These modifications have been crucial in optimizing compounds for improved efficacy against specific biological targets.

Case Study 1: Antitrypanosomal Activity

A study focusing on the optimization of imidazo[1,2-a]pyridine derivatives reported that this compound exhibited significant growth inhibition against T. brucei with minimal cytotoxicity in mammalian cell lines. This indicates its potential as a lead compound for developing new treatments for human African trypanosomiasis .

Case Study 2: Kinase Inhibition Profile

In another investigation, a series of imidazo[1,2-a]pyridine derivatives were tested against a panel of kinases. This compound was found to selectively inhibit CDK5 with an IC₅₀ value significantly lower than that observed for other kinases. This selectivity suggests a potential role in cancer therapeutics targeting specific signaling pathways involved in tumor progression .

Q & A

Q. Basic

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, bromo and fluoro groups cause distinct deshielding effects .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) functional groups .
  • X-ray Crystallography (SHELX) : Resolves 3D molecular geometry and crystallographic packing .

How does the introduction of bromo and fluoro substituents influence the electronic properties of the imidazo[1,2-a]pyridine core?

Advanced
Bromo (electron-withdrawing via inductive effect) and fluoro (strong electronegativity) groups reduce electron density on the aromatic ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) show these substituents lower HOMO-LUMO gaps, enhancing electrophilicity at the 2-carboxylate position . This electronic modulation can improve binding affinity in pharmacological targets like kinase inhibitors .

What strategies can optimize the yield of halogenation reactions in synthesizing this compound?

Q. Advanced

  • Temperature Control : Bromination at 80°C in DMF minimizes side reactions .
  • Catalysts : Cu(I) salts (e.g., CuBr) enhance regioselectivity for bromine introduction .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr fluorination .
  • Protecting Groups : Temporary protection of the ester moiety prevents nucleophilic attack during halogenation .

How can crystallographic data (e.g., SHELX software) assist in structural elucidation of derivatives?

Advanced
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsional conformations. For example, ORTEP diagrams generated via SHELX reveal steric hindrance between bromo/fluoro groups and the ester moiety, aiding in rationalizing reactivity patterns . High-resolution data (≤1.0 Å) are critical for resolving halogen-heavy structures .

What are the potential pharmacological applications of this compound based on structural analogs?

Advanced
Imidazo[1,2-a]pyridine derivatives exhibit activity as cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and anticonvulsants . The bromo-fluoro substitution pattern enhances metabolic stability and target selectivity, as seen in analogs with IC50 values <100 nM against CDK2 . Computational docking studies suggest the 3-bromo group occupies hydrophobic pockets in kinase active sites .

What are the key challenges in purifying this compound, and how can they be addressed?

Q. Basic

  • Challenge : Co-elution of halogenated byproducts during chromatography.
  • Solution : Gradient elution with hexane/ethyl acetate (3:1 to 1:2) improves separation .
  • Challenge : Hydrolysis of the ester group under basic conditions.
  • Solution : Neutral pH workup and low-temperature crystallization preserve integrity .

How do substituent positions (e.g., 3-bromo vs. 6-fluoro) affect reactivity in cross-coupling reactions?

Q. Advanced

  • 3-Bromo : Positioned meta to the ester, it undergoes Suzuki coupling with aryl boronic acids at higher rates (k ≈ 0.15 min⁻¹) due to reduced steric hindrance .
  • 6-Fluoro : Ortho to the pyridine nitrogen, it directs electrophilic attacks to the 8-position, enabling regioselective functionalization .
  • Synergistic Effects : Bromo’s electron-withdrawing nature activates the ring for nucleophilic substitution at the 6-fluoro site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

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